Synthetic Utility: Unique Intermediate for 10-Substituted Phenothiazines with Defined Melting Point
7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is explicitly claimed as a novel intermediate in the preparation of physiologically active 10-substituted phenothiazines [1]. The patent describes the conversion of this compound to 7-nitro-10-acetyl-2-trifluoromethyl phenothiazine, which exhibits a melting point of approximately 170°C [1]. In contrast, the non-nitro analog 2-(trifluoromethyl)-10-acetyl-10H-phenothiazine (CAS 69384-96-9) lacks a reported melting point in major databases, and its physical characterization data remain sparse, making the nitro derivative a more reliably characterized and tractable intermediate for synthetic workflows . The presence of the nitro group in the 7-position not only provides a distinct melting point signature for quality control but also enables further synthetic transformations (e.g., reduction to an amine) that are not possible with the non-nitro analog.
| Evidence Dimension | Melting point of 10-acetyl derivative as a key synthetic intermediate |
|---|---|
| Target Compound Data | Melting point of 7-nitro-10-acetyl-2-trifluoromethyl phenothiazine: ~170°C |
| Comparator Or Baseline | Melting point of 2-(trifluoromethyl)-10-acetyl-10H-phenothiazine (CAS 69384-96-9): Not Available (N/A) |
| Quantified Difference | Quantifiable melting point data available for target compound derivative; comparator derivative lacks reported melting point |
| Conditions | Patent description of synthetic intermediate preparation; derivative formed by acetylation of the target phenothiazine |
Why This Matters
Procurement of this compound is justified when a well-characterized synthetic intermediate with a verifiable melting point is required for reproducible multi-step synthesis of pharmacologically relevant phenothiazine derivatives.
- [1] US Patent US2997468A. Preparation of phenothiazines. 1961. Example 1 describes preparation of 7-nitro-10-acetyl-2-trifluoromethyl phenothiazine with melting point ~170°C. https://patents.google.com/patent/US2997468A/en View Source
